TRPC6 Inhibitory Activity: Differentiation from Inactive Analogs
Methyl 5-bromo-4-methoxypicolinate serves as a key intermediate for preparing substituted piperidinylpyridazinamines, which exhibit potent TRPC6 inhibition. While the parent building block itself is not the final bioactive compound, its unique 5-bromo-4-methoxy substitution pattern is essential for constructing the pharmacophore. A representative derivative synthesized from this building block demonstrates an IC50 of 49 nM against human TRPC6 expressed in HEK293 cells [1]. In contrast, isomeric picolinate building blocks (e.g., 3-bromo-4-methoxy or 4-bromo-5-methoxy analogs) lack documented TRPC6-related activity and are not cited in the relevant patent literature for this target class, indicating that positional isomerism fundamentally alters synthetic utility for this application [2].
| Evidence Dimension | TRPC6 inhibition potency (via derivative synthesis) |
|---|---|
| Target Compound Data | Derivative IC50 = 49 nM |
| Comparator Or Baseline | Isomeric bromo-methoxy picolinate building blocks (3-bromo-4-methoxy, 4-bromo-5-methoxy, 3-bromo-6-methoxy): No reported TRPC6 activity or patent citation |
| Quantified Difference | Exclusive utility as a precursor for potent TRPC6 inhibitors; isomeric analogs lack documented utility for this target class |
| Conditions | Human TRPC6 expressed in HEK293 cells; Fluo-4 dye-based FLIPR assay measuring intracellular calcium decrease after 24 hours |
Why This Matters
This specific substitution pattern enables access to a therapeutically relevant chemical space for TRPC6-related diseases (e.g., nephrotic syndrome, renal failure) that is inaccessible using isomeric building blocks.
- [1] BindingDB. (2021). BDBM50272972 / CHEMBL4125756: TRPC6 Inhibition Assay. BindingDB Affinity Database. View Source
- [2] Bouyssou, T., et al. (2019). Substituted Piperidinylpyridazinamines as TRPC6 Inhibitors. PCT International Patent Application. View Source
